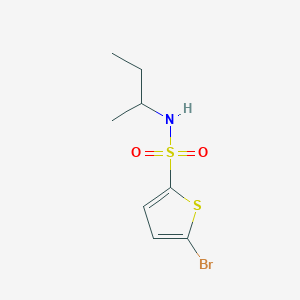![molecular formula C19H20Cl3N3O3S B296890 N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,5-dichlorophenyl)methanesulfonamide](/img/structure/B296890.png)
N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,5-dichlorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,5-dichlorophenyl)methanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as "compound X" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of compound X involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of inflammatory mediators. By inhibiting COX-2 activity, compound X reduces inflammation and pain. Additionally, compound X has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which contribute to the development of inflammatory diseases. Additionally, compound X has been shown to reduce pain and improve joint function in animal models of arthritis. In cancer cells, compound X has been shown to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of compound X is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of inflammatory diseases. Additionally, its ability to inhibit the growth of cancer cells makes it a potential anti-cancer agent. However, one of the limitations of compound X is its complex synthesis method, which requires strict adherence to safety protocols and good laboratory practices.
Zukünftige Richtungen
There are several future directions for the study of compound X. One potential direction is the development of more efficient synthesis methods that can be scaled up for industrial production. Additionally, further studies are needed to determine the safety and efficacy of compound X in human clinical trials. Finally, the potential of compound X as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, should be investigated.
Synthesemethoden
The synthesis of compound X involves several steps, including the reaction of 3-chlorophenylpiperazine with 2-oxoethyl isocyanate to form the intermediate product. This intermediate is then reacted with 2,5-dichlorobenzene sulfonyl chloride to yield the final product, compound X. The synthesis of this compound is complex and requires strict adherence to safety protocols and good laboratory practices.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied extensively for its potential applications in the field of medicine. It has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Additionally, compound X has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
Molekularformel |
C19H20Cl3N3O3S |
|---|---|
Molekulargewicht |
476.8 g/mol |
IUPAC-Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C19H20Cl3N3O3S/c1-29(27,28)25(18-12-15(21)5-6-17(18)22)13-19(26)24-9-7-23(8-10-24)16-4-2-3-14(20)11-16/h2-6,11-12H,7-10,13H2,1H3 |
InChI-Schlüssel |
BZLHJOKSXGJVPH-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=C(C=CC(=C3)Cl)Cl |
Kanonische SMILES |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B296812.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2,3-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B296813.png)
![N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296814.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide](/img/structure/B296815.png)
![N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296816.png)
![N-allyl-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296819.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B296822.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3,5-dichlorophenyl)benzenesulfonamide](/img/structure/B296823.png)
![2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B296824.png)

![2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide](/img/structure/B296827.png)

![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)